molecular formula C18H20N2O B13660367 (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B13660367
M. Wt: 280.4 g/mol
InChI Key: JGHYNVSYTNERGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene moiety. Its stereochemistry at the 3S position and the (S)-configured 1-phenylethylamino substituent are critical for its molecular interactions.

Properties

IUPAC Name

3-(1-phenylethylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYNVSYTNERGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate cis-10

The synthesis begins with 1-bromo-2-iodobenzene, which undergoes a palladium-catalyzed Heck reaction with allyl alcohol to yield 3-(2-bromophenyl)propionaldehyde. This aldehyde is then converted into its ethylene acetal (compound 7) to protect the aldehyde functionality.

  • Reagents and conditions:
    • Pd(OAc)2, NaHCO3, Et3BnNCl in DMF at 45 °C for 5.5 hours
    • Ethylene glycol, p-toluenesulfonic acid, reflux in chloroform
  • Yield: 75% over two steps

Next, bromine/lithium exchange on 7 with n-butyllithium at -78 °C followed by carbonation with CO2 produces the corresponding carboxylic acid 8 in 93% yield.

This acid is coupled with (R)-phenylglycinol using EDC.HCl and HOBt as coupling agents to form the hydroxyamide 9 (74% yield).

Finally, hydroxyamide 9 is cyclized under acidic conditions (concentrated HCl in chloroform at room temperature for 16 hours) to afford the tricyclic N/O-acetal compounds cis-10 (76%) and trans-10 (10%).

Stereochemical Characterization of cis-10

Nuclear Overhauser Effect (NOE) difference spectroscopy confirms the cis-configuration of cis-10, with the (R)-configuration at the 3-position and (R)-configuration at the newly formed 11a-position in the oxazolidine ring.

Stereoselective Ring Opening to Introduce the Amino Substituent

The oxazolidine ring of cis-10 is opened stereoselectively using nucleophiles such as trimethylsilyl cyanide (Me3SiCN) or allyltrimethylsilane (allylSiMe3) in the presence of titanium tetrachloride (TiCl4) under microwave irradiation.

  • Outcomes:
    • With Me3SiCN: formation of nitrile (3S)-11 (44% yield) and minor (3R)-11 (19%)
    • With allylSiMe3: formation of allyl derivative (3S)-12 (64% yield) and minor (3R)-12 (5%)

This step is critical for establishing the stereochemistry at the 3-position with high diastereoselectivity.

Removal of the Chiral Auxiliary and Final Functionalization

Attempts to remove the chiral auxiliary by hydrogenolysis were unsuccessful due to cleavage of the endocyclic benzyl-N bond. Instead, the N-(hydroxyethyl)amide of (3S)-12 was transformed into an enamide intermediate, which upon hydrolysis yielded the secondary amide 28.

However, the enamide strategy applied to (3S)-11 led to racemization due to fast deprotonation at the α-position of the cyano group, indicating the sensitivity of this step and the need for careful control of reaction conditions.

Finally, various substituents can be introduced at the nitrogen atom of the secondary amide to modulate biological activity, as demonstrated by the preparation of enantiomeric pairs with different prototypical substituents.

Summary Table of Key Steps and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Stereochemical Outcome
1 Heck reaction and acetal formation Pd(OAc)2, NaHCO3, Et3BnNCl, DMF, 45 °C; ethylene glycol, TosOH, CHCl3 reflux 75 Intermediate 7 (protected aldehyde)
2 Bromine/lithium exchange and carbonation n-BuLi, THF, -78 °C; CO2 93 Carboxylic acid 8
3 Coupling with (R)-phenylglycinol EDC.HCl, HOBt, CH2Cl2, rt 74 Hydroxyamide 9
4 Cyclization to tricyclic N/O-acetal Conc. HCl, CHCl3, rt, 16 h 76 (cis-10), 10 (trans-10) cis-10 major diastereomer
5 Stereoselective ring opening Me3SiCN or allylSiMe3, TiCl4, CH2Cl2, microwave 44 (3S-11), 64 (3S-12) High diastereoselectivity
6 Chiral auxiliary removal and enamide hydrolysis Various, including hydrogenolysis and enamide hydrolysis Variable Secondary amide 28, racemization possible

Research Findings and Analytical Notes

  • The synthetic strategy allows access to enantiomerically pure tetrahydro-2-benzazepines with controlled stereochemistry.
  • The use of chiral auxiliaries such as (R)-phenylglycinol is pivotal for stereochemical induction.
  • The ring opening of the oxazolidine intermediate with nucleophiles under Lewis acid catalysis is highly diastereoselective.
  • Removal of the chiral auxiliary is challenging and requires alternative strategies to avoid racemization or cleavage of sensitive bonds.
  • The final compounds exhibit potential biological activity as sigma receptor ligands, with affinity influenced by substituent nature and stereochemistry.

Chemical Reactions Analysis

Tricyclic N/O-Acetal Formation

The benzazepine scaffold is constructed via a Heck reaction between 1-bromo-2-iodobenzene and allyl alcohol, followed by cyclization to form a tricyclic N/O-acetal intermediate . This intermediate undergoes diastereoselective ring-opening reactions with nucleophiles (e.g., cyanide, allyl groups) in the presence of Lewis acids like TiCl₄ .

Reaction Conditions:

StepReagents/ConditionsYield (%)Diastereomeric Ratio
Tricyclic N/O-acetal formationAllyl alcohol, Pd(OAc)₂, HCl, CHCl₃, 16 h76cis:trans = 7.6:1
Ring opening with Me₃SiCNMe₃SiCN (15 equiv), TiCl₄ (8 equiv), CH₂Cl₂, microwave64(3S):(3R) = 4:1

Functional Group Transformations

The secondary amine and lactam functionalities enable further derivatization:

Alkylation and Acylation

  • Alkylation: Reacting with 1,4-diiodobutane under basic conditions forms pyrrolidine derivatives .

  • Acylation: Treatment with 2-(3,4-dichlorophenyl)acetyl chloride yields amides with retained stereochemistry .

Example Reaction:

(3S)-3-Amino-benzazepinone+R-XBase3-Alkyl/Aryl derivatives\text{(3S)-3-Amino-benzazepinone} + \text{R-X} \xrightarrow{\text{Base}} \text{3-Alkyl/Aryl derivatives}

Reductive Modifications

  • Lactam Reduction: AlH₃ selectively reduces the nitrile group without affecting the lactam, producing primary amines .

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) removes chiral auxiliaries but may cleave endocyclic N-bonds .

Stability and Racemization Studies

The compound’s stereochemical integrity is sensitive to reaction conditions:

ConditionObservationSource
DBU in refluxing THFComplete racemization (HPLC 1:1 enantiomers)
Aqueous HCl (reflux)Retention of configuration
AlH₃ reductionNo racemization observed

Biological Activity and Derivatives

While the focus is on chemical reactivity, derivatives of this compound exhibit σ₁ receptor affinity. For example:

  • Ent-30b: Ki=407nMK_i = 407 \, \text{nM} at σ₁, attributed to suboptimal distance between lipophilic groups .

  • Propyl derivatives: Lower affinity due to shortened hydrophobic interactions .

Key Challenges and Solutions

  • Chiral Auxiliary Removal: Hydrolysis (HCl/THF) preserves stereochemistry better than hydrogenolysis .

  • Racemization Mitigation: Avoid strong bases (e.g., DBU) during deprotection; use acidic or reductive conditions .

Comparative Reaction Pathways

Reaction TypeAdvantagesLimitations
TiCl₄-mediated ring openingHigh diastereoselectivity (4:1)Requires excess reagents
AlH₃ reductionChemoselective for nitrilesLimited functional tolerance
HCl hydrolysisRetains stereochemistrySlow reaction kinetics

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Biological Activity

The compound (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as a benzazepine derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2OC_{13}H_{15}N_{2}O, and it features a tetrahydro-benzazepine core structure. The presence of the phenylethyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that benzazepine derivatives possess various pharmacological effects, including:

  • Antipsychotic Activity : Some benzazepines demonstrate efficacy comparable to established antipsychotic medications. Studies suggest that these compounds may act on dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders .
  • Analgesic Effects : Certain derivatives have shown analgesic properties in animal models. For instance, compounds structurally related to benzazepines have been tested for pain relief in rodent models, indicating potential use in pain management therapies .
  • Neuroprotective Effects : The neuroprotective potential of benzazepines has been explored in various studies. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems .

Case Studies

  • Antipsychotic Efficacy : A study conducted on a series of benzazepine derivatives demonstrated that specific modifications in the molecular structure enhanced their binding affinity to dopamine receptors. This was evidenced by behavioral tests in rodent models that mimicked psychotic symptoms .
  • Analgesic Activity : In a comparative study involving several compounds, this compound exhibited significant analgesic effects when administered to white mongrel mice. The results indicated a dose-dependent response, suggesting its potential as an analgesic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticComparable efficacy to clozapine
AnalgesicSignificant pain relief in animal models
NeuroprotectivePotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Benazepril Hydrochloride

Structure: Benazepril (CAS: 86541-74-4) is an ACE inhibitor with a 1-benzazepine core substituted with a carboxyethyl group and an ethoxycarbonyl-phenylpropylamino chain at the 3S position . Key Differences:

  • Substituents: Unlike the target compound’s (S)-1-phenylethylamino group, Benazepril features a carboxyethyl moiety and a phenylpropylamino chain, enhancing its ACE-binding affinity.
  • Pharmacology : Benazepril is clinically used for hypertension, whereas the target compound’s pharmacological profile remains uncharacterized.
  • Stereochemistry : Both compounds exhibit stereochemical complexity, but Benazepril’s (1S,3S) configuration is optimized for ACE inhibition.

Table 1: Structural and Functional Comparison with Benazepril Hydrochloride

Parameter Target Compound Benazepril Hydrochloride
Core Structure 1-Benzazepin-2-one 1-Benzazepin-2-one
Substituent at 3S (S)-1-Phenylethylamino (1S)-Carboxy-3-phenylpropylamino
Molecular Formula C₁₉H₂₁N₂O C₂₄H₂₈N₂O₅·HCl
Pharmacological Activity Undetermined ACE Inhibition (Hypertension Therapy)
Stereochemical Relevance Critical for binding specificity Essential for ACE substrate recognition

1,5-Benzodiazepin-2-one Derivatives

Example : “(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” (PDB ID: 2NJ) .
Key Differences :

  • Ring System: The benzodiazepine core in 2NJ contains two nitrogen atoms, unlike the single nitrogen in the benzazepinone ring of the target compound.
  • Substituents : 2NJ features a methyl group at position 1 and a phenyl group at position 4, while the target compound’s substituent is at position 3.
  • Activity: Benzodiazepines typically modulate GABA receptors, whereas benzazepinones like the target compound may have divergent targets due to structural distinctions.

Table 2: Comparison with 1,5-Benzodiazepin-2-one (2NJ)

Parameter Target Compound 2NJ
Core Structure 1-Benzazepin-2-one 1,5-Benzodiazepin-2-one
Nitrogen Atoms in Ring 1 2
Key Substituents (S)-1-Phenylethylamino at 3S 1-Methyl, 4-Phenyl
Molecular Formula C₁₉H₂₁N₂O C₁₆H₁₆N₂O
Pharmacological Activity Undetermined GABA receptor modulation (inferred)

Complex Benzodiazepine Derivatives (e.g., Compound 11p)

Example: “(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide” (Compound 11p) . Key Differences:

  • Structural Complexity : Compound 11p incorporates a pyrimidopyrimidine moiety and a butenyl chain, making it significantly larger and more complex than the target compound.
  • Target Specificity: The extended substituents in 11p suggest kinase or protease inhibition, contrasting with the simpler benzazepinone scaffold of the target compound.

Q & A

Q. How can researchers optimize the synthetic route for (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one to minimize impurities?

Methodological Answer:

  • Step 1 : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) to control stereochemistry during the benzazepinone ring formation .
  • Step 2 : Monitor reaction intermediates via HPLC with UV detection (e.g., using a C18 column and gradient elution with acetonitrile/water) to track byproduct formation .
  • Step 3 : Employ recrystallization or chiral chromatography to isolate the desired enantiomer. For example, use a Purospher® STAR column under USP methods to resolve diastereomeric impurities .
  • Step 4 : Validate purity using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to ensure <2.0% total impurities as per pharmacopeial standards .

Q. What spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing diffraction data .
  • Chiroptical Methods : Use circular dichroism (CD) spectroscopy in methanol to correlate Cotton effects with known benzazepinone derivatives .
  • 2D NMR : Perform NOESY experiments to confirm spatial proximity between the (S)-1-phenylethyl group and the benzazepinone core .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax ~250 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s enantioselective interactions in pharmacological assays?

Methodological Answer:

  • Randomized Block Design : Test both enantiomers in split-plot setups (e.g., 4 replicates with 5 cell culture plates each) to control for batch effects in receptor-binding assays .
  • Data Normalization : Use Z-factor analysis to validate assay robustness between enantiomers, ensuring signal-to-noise ratios >0.5 .

Q. How can contradictions between computational docking predictions and experimental binding affinity data be resolved?

Methodological Answer:

  • Force Field Calibration : Re-optimize molecular dynamics parameters (e.g., AMBER or CHARMM) using experimental IC50 values from surface plasmon resonance (SPR) .
  • Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in docking simulations to account for hydrophobic interactions missed in vacuum models .

Q. What methodologies are recommended for tracking in vivo metabolic pathways of this benzazepinone derivative?

Methodological Answer:

  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog and administer to rodent models. Extract metabolites from plasma via solid-phase extraction (SPE) and identify using LC-MS/MS .
  • CYP450 Inhibition Assays : Use human liver microsomes with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to map primary metabolic enzymes .

Q. How should researchers address discrepancies in chiral purity data between HPLC and polarimetry?

Methodological Answer:

  • Method Cross-Validation : Re-run HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and compare retention times with polarimetric rotation values. Calibrate using USP reference standards .
  • Error Analysis : Quantify measurement uncertainty via nested ANOVA to distinguish instrumental variability from true chiral impurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.